5-Bromo-3-tert-butyl-1h-pyrazole
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Overview
Description
5-Bromo-3-t-butyl-1H-pyrazole is a chemical compound with the linear formula C7 H11 Br N2 . It is a solid substance and has a molecular weight of 203.08 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest in recent years due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Various strategies have been employed for the synthesis of pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a Suzuki Miyaura reaction under microwave heating has been used for the coupling of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide with the corresponding boro-nates or boronic acids .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-t-butyl-1H-pyrazole consists of a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives, including 5-Bromo-3-t-butyl-1H-pyrazole, can participate in a variety of chemical reactions. For instance, a Suzuki Miyaura reaction under microwave heating has been used for the coupling of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide with the corresponding boro-nates or boronic acids .Physical and Chemical Properties Analysis
5-Bromo-3-t-butyl-1H-pyrazole is a solid substance with a molecular weight of 203.08 . It has a linear formula of C7 H11 Br N2 .Mechanism of Action
The mechanism of action of pyrazole derivatives is highly dependent on their chemical structure and the specific application. For instance, some pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
Safety and Hazards
Future Directions
Pyrazoles, including 5-Bromo-3-t-butyl-1H-pyrazole, have a wide range of applications in various sectors of the chemical industry, including medicine and agriculture . Therefore, future research will likely continue to focus on developing new synthesis methods and exploring new applications for pyrazole derivatives .
Properties
IUPAC Name |
3-bromo-5-tert-butyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGXUCKYYXWASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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